molecular formula C11H9F5N4O B8542522 Imidazo[1,5-a]pyrimidine-6-carboxamide,8-(3,3,4,4,4-pentafluorobutyl)-

Imidazo[1,5-a]pyrimidine-6-carboxamide,8-(3,3,4,4,4-pentafluorobutyl)-

Cat. No. B8542522
M. Wt: 308.21 g/mol
InChI Key: AHEJCJCFJSMEBD-UHFFFAOYSA-N
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Patent
US09365574B2

Procedure details

A solution of the intermediate from Step D (0.3684 g, 1.092 mmol) and ammonia (11.70 mL, 82 mmol, 7 N in MeOH) was heated at 50° C. under N2 in a screw cap vial for 24 h. The reaction mixture was concentrated in vacuo to remove the excess amine to afford the desired product, as a yellow solid. m/z=309.1 (M+H).
Name
intermediate
Quantity
0.3684 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:23])([C:19]([F:22])([F:21])[F:20])[CH2:3][CH2:4][C:5]1[N:6]=[C:7]([C:14]([O:16]CC)=O)[N:8]2[CH:13]=[CH:12][CH:11]=[N:10][C:9]=12.[NH3:24]>>[F:1][C:2]([F:23])([C:19]([F:21])([F:22])[F:20])[CH2:3][CH2:4][C:5]1[N:6]=[C:7]([C:14]([NH2:24])=[O:16])[N:8]2[CH:13]=[CH:12][CH:11]=[N:10][C:9]=12

Inputs

Step One
Name
intermediate
Quantity
0.3684 g
Type
reactant
Smiles
FC(CCC=1N=C(N2C1N=CC=C2)C(=O)OCC)(C(F)(F)F)F
Name
Quantity
11.7 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
cap vial for 24 h
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove the excess amine

Outcomes

Product
Name
Type
product
Smiles
FC(CCC=1N=C(N2C1N=CC=C2)C(=O)N)(C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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